Product packaging for Elgonica dimer A(Cat. No.:)

Elgonica dimer A

Cat. No.: B1259137
M. Wt: 686.6 g/mol
InChI Key: KDDWZKWJBCZABZ-NGICQHKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elgonica dimer A is a complex organic compound provided for research purposes. This compound is part of a class of anthracene-derived dimers, specifically a bianthracene derivative, with a molecular formula of C36H30O14 and an average molecular mass of 686.622 g/mol . Compounds of this structural class are often investigated for their potential biological activities. Research on related natural products, particularly those isolated from plant genera like Aloe , has shown that similar complex dimers and anthraquinone derivatives can exhibit significant bioactivity. For instance, studies have identified such compounds as uncompetitive inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is a key immunoregulatory target in areas like cancer immunotherapy and the study of inflammatory diseases . As a novel natural product, this compound merits further investigation for its potential role in immunological research, pharmaceutical development, and as a tool for understanding biochemical pathways. This product is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other clinical applications. It is the responsibility of the researcher to ensure compliance with all relevant regulations and safety procedures for their specific use case.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O14 B1259137 Elgonica dimer A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H30O14

Molecular Weight

686.6 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-yl]-1,8-dihydroxy-6-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C36H30O14/c37-10-13-6-16-24(21(41)8-13)31(46)25-15(28(16)43)4-5-18(29(25)44)36(35-34(49)33(48)30(45)23(12-39)50-35)17-2-1-3-20(40)26(17)32(47)27-19(36)7-14(11-38)9-22(27)42/h1-9,23,30,33-35,37-42,44-45,48-49H,10-12H2/t23-,30-,33+,34-,35-,36?/m1/s1

InChI Key

KDDWZKWJBCZABZ-NGICQHKASA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C(=CC(=C7)CO)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C(=CC(=C7)CO)O)O)C=C(C=C3O)CO

Synonyms

elgonica dimer A

Origin of Product

United States

Nomenclature and Classification of Elgonica Dimer a

Systematic Naming Conventions

The systematic name for Elgonica dimer A, in accordance with IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is derived from its complex dimeric structure. The compound is fundamentally a dimer composed of two different monomeric units: an anthrone (B1665570) moiety, specifically emodin-10′-C-β-D-glucopyranoside, linked to an anthraquinone (B42736) moiety, aloe-emodin (B1665711). oup.comresearchgate.net The linkage occurs between the C-10 carbon of the emodin-anthrone-glucoside and the C-7 carbon of the aloe-emodin. researchgate.net

While a complete, formally published IUPAC name is not consistently cited across scientific literature, the structure can be described as 1,4',5',8-tetrahydroxy-2',6-bis(hydroxymethyl)-9,10,10'-trioxo-9,10-dihydro-2,9'-bianthracen-9'(10'H)-yl]-D-glucitol, with specific stereochemical descriptors for the A isomer. chemspider.com The common name, this compound, is widely used in scientific publications for clarity and convenience.

Chemical Class Affiliation within Natural Products

This compound is classified as a member of the anthraquinone class of natural products. ichemc.ac.lkfx361.cc More specifically, it is categorized as a dimeric anthrone C-glycoside . researchgate.netnih.gov This classification is based on its core chemical scaffold.

Anthraquinones are a large family of aromatic compounds derived from anthracene (B1667546), characterized by a 9,10-dioxoanthracene core. They are widely distributed in nature, particularly in plants of the Aloe genus. ichemc.ac.lkabmole.combyjus.com

The term dimeric indicates that the molecule is formed from the combination of two smaller, similar monomer units. researchgate.net

Anthrone refers to a tricyclic aromatic ketone that is structurally related to anthracene. In the case of this compound, one of the monomeric units is an anthrone derivative. researchgate.net

C-glycoside specifies that a sugar moiety (in this case, a glucose unit) is attached to the aglycone (the non-sugar part of the molecule) via a carbon-carbon bond, which is more stable than the more common oxygen-carbon bond found in O-glycosides. nih.gov

This compound is found naturally in the leaf exudates of various Aloe species, including Aloe elgonica and Aloe arborescens. oup.comresearchgate.net

Characteristic Description
Molecular Formula C36H30O14 sigmaaldrich.com
CAS Number 132210-48-1 chemspider.com
Natural Source Aloe species (e.g., Aloe elgonica, Aloe arborescens) oup.comresearchgate.net

Diastereoisomeric Forms: this compound and Elgonica Dimer B

This compound co-occurs naturally with a closely related compound, Elgonica dimer B. oup.com These two molecules are diastereomers , meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more stereocenters, and are not mirror images of each other. oup.combyjus.com

The primary structural distinction between this compound and Elgonica dimer B lies in the stereochemistry at the C-10 chiral center. oup.comresearchgate.net This carbon atom is the point of linkage between the emodin-anthrone-glucoside and the aloe-emodin moieties. The different three-dimensional arrangement of the substituents around this single chiral center results in the two distinct diastereomeric forms.

Both dimers are composed of the same fundamental building blocks:

An emodin-10′-C-β-D-glucopyranoside unit (an anthrone).

An aloe-emodin unit (an anthraquinone). oup.com

The specific spatial orientation (R or S configuration) at the C-10 position for each dimer determines its identity as either A or B. This subtle difference in stereochemistry can influence the biological activity and physical properties of the molecules.

The nomenclature of this compound and Elgonica dimer B is differentiated by the suffixes "A" and "B". This is a common practice in natural product chemistry to distinguish between closely related isomers, particularly diastereomers, when their absolute configurations have been determined or when they are consistently separated and identified chromatographically. The "A" and "B" designation serves as a practical label to distinguish these two compounds in research and analysis. oup.com

Compound Name Relationship Key Differentiating Feature
This compoundDiastereomerStereochemistry at the C-10 chiral center oup.comresearchgate.net
Elgonica dimer BDiastereomerStereochemistry at the C-10 chiral center oup.comresearchgate.net

Natural Occurrence and Distribution

Phytochemical Origin in Aloe Species

The presence and concentration of Elgonica dimer A vary among different Aloe species. It has been primarily isolated and studied in a select number of these succulent plants.

This compound was first discovered in and named after Aloe elgonica, a species native to the slopes of Mount Elgon in Kenya acs.orgsmgrowers.com. In a foundational study, two new dimeric compounds, named elgonica-dimers A and B, were isolated from the leaf exudate of this plant acs.orgresearchgate.net. These compounds were found alongside other known Aloe constituents such as aloe-emodin (B1665711), aloenin, aloesin, and aloeresin B acs.orgresearchgate.net. Research indicates that A. elgonica is one of several species harvested for "bitter aloes," which are sold for international trade, suggesting the presence of these bioactive compounds in its exudates theferns.info.

While not typically listed as a primary endogenous constituent of fresh Aloe vera leaf, this compound has been identified as a degradation product of aloin (B1665253) A, a major C-glycosyl anthrone (B1665570) found in Aloe vera researchgate.netnih.gov. Studies on the stability of aloin A have shown that under certain conditions, such as at pH 5.0 or below, it can degrade to form Elgonica dimers A and B researchgate.net. This suggests that the presence of this compound in Aloe vera products may depend on the processing and storage conditions of the plant material. Two anthraquinone (B42736) dimers have also been isolated from ethanolic extracts of Aloe vera researchgate.net.

This compound has been successfully isolated from the leaves of Aloe arborescens acs.orgacs.org. In one study, activity-guided fractionation of a butanol-soluble extract from A. arborescens leaves led to the characterization of both this compound and Elgonica dimer B acs.orgacs.org. These compounds were identified as major active principles in the plant extract acs.orgacs.org. A recent analysis of a standardized glycosidic fraction from A. arborescens also confirmed the presence of this compound, which constituted 27.9% of the identified major compounds in that specific fraction researchgate.net.

Current phytochemical research on Aloe vacillans, a species native to Yemen and Saudi Arabia, has not reported the presence of this compound ruthbancroftgarden.org. Detailed studies on the chemical constituents of A. vacillans leaves have led to the isolation of various other compounds, including new anthrone C-glycosides and isocoumarins, but this compound was not among them researchgate.net. This suggests that the compound may be absent or present in quantities below the detection limits of the analytical methods used in the available studies.

Distribution within Plant Tissues and Exudates

This compound, along with other related phenolic compounds in Aloe species, is primarily concentrated in the leaf exudate acs.orgresearchgate.netnih.gov. This exudate is a bitter, yellow juice found in the pericyclic tubules just beneath the outer green epidermis of the leaf notulaebotanicae.rophytojournal.com. It is distinct from the inner leaf pulp, commonly known as aloe gel, which is rich in polysaccharides like acemannan (B25336) notulaebotanicae.ro. The primary medicinal product historically derived from Aloe is this dried leaf exudate, often referred to as "aloe" or "bitter aloes" theferns.infonih.govsemanticscholar.org. Chromatographic analyses, such as reversed-phase HPLC, are used to characterize the chemical profile of these exudates and identify constituents like this compound nih.govsemanticscholar.org.

Table 1: Occurrence of this compound in Selected Aloe Species

Aloe Species Presence of this compound Notes
Aloe elgonica Confirmed Originally isolated from the leaf exudate of this species acs.orgresearchgate.net.
Aloe vera Found as a degradation product Forms from the breakdown of aloin A under certain pH conditions researchgate.net.
Aloe arborescens Confirmed Isolated from leaf extracts; identified as a major active principle researchgate.netacs.orgacs.org.

| Aloe vacillans | Not reported | Phytochemical studies have not identified its presence researchgate.net. |

Table 2: Chemical Compounds Mentioned

Compound Name Class
This compound Anthranoid (Anthrone-Anthraquinone Dimer)
Elgonica dimer B Anthranoid (Anthrone-Anthraquinone Dimer)
Aloe-emodin Anthraquinone
Aloenin Phenyl pyrone
Aloesin Chromone
Aloeresin B Chromone
Aloin A Anthrone C-glycoside

Isolation and Purification Methodologies

Extraction Procedures from Plant Biomass

The initial step in isolating Elgonica dimer A involves its extraction from the raw plant material, typically the leaves. The choice of extraction method and solvents is critical to maximize the yield and purity of the crude extract.

Solvent extraction is the foundational method for obtaining this compound from Aloe leaf exudates. The process typically begins with the use of a polar solvent, like methanol (B129727) or ethanol, to extract a broad spectrum of compounds from the dried and powdered plant material. sci-hub.stmdpi.com

Following the initial extraction, a liquid-liquid partitioning or fractionation procedure is employed. The crude methanol extract is often suspended in water and sequentially partitioned with solvents of increasing polarity. This separates the components based on their differential solubility. For instance, a common sequence involves partitioning with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and finally n-butanol (BuOH). mdpi.com Research has shown that this compound is predominantly found in the ethyl acetate and chloroform fractions. mdpi.com

Plant SourceInitial SolventPartitioning SolventsFraction Containing this compoundReference
Aloe veraMethanoln-hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Butanol (BuOH)Ethyl Acetate (EtOAc), Chloroform (CHCl₃) mdpi.com
Aloe elgonicaEthanolNot specifiedCrude ethanolic extract sci-hub.st

Ultrasonication-Assisted Extraction (UAE) is a modern technique that utilizes high-frequency sound waves to enhance the extraction process. The acoustic cavitation generated by ultrasound disrupts plant cell walls, facilitating the release of intracellular contents and improving solvent penetration. While specific studies detailing the use of UAE for the targeted isolation of this compound are not prevalent, the technique has been successfully applied to extract its parent anthraquinones, such as aloin (B1665253) and aloe-emodin (B1665711), from Aloe vera. mdpi.comumk.edu.myplantarchives.org This suggests its potential applicability for enhancing the extraction efficiency of anthrone-anthraquinone dimers. The method is recognized for reducing extraction times and solvent consumption compared to conventional maceration techniques. umk.edu.my

Chromatographic Separation Techniques

Following extraction and preliminary fractionation, chromatographic methods are indispensable for the purification of this compound from the enriched fractions.

Column chromatography is the principal technique used for the preparative separation of compounds from the crude extract. Both normal-phase (silica gel) and reversed-phase (C-18) stationary phases are employed.

Silica (B1680970) Gel Column Chromatography: The ethyl acetate or chloroform fractions are often first subjected to silica gel column chromatography. Elution is performed using a gradient system of solvents, typically a mixture of a non-polar solvent like chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) and a polar solvent like methanol (MeOH). epa.govmdpi.com For example, a gradient of CHCl₃:MeOH (from 40:1 to 10:1) has been used to separate fractions from a chloroform extract. mdpi.com In another instance, a fraction was purified using an isocratic mobile phase of CH₂Cl₂:MeOH (90:10, v/v) to yield this compound. epa.gov

Reversed-Phase (C-18) Column Chromatography: C-18 (octadecyl-bonded silica) columns are frequently used for further purification of the fractions obtained from silica gel chromatography. epa.govmdpi.com The mobile phase for C-18 columns typically consists of a mixture of methanol and water (MeOH/H₂O) or acetonitrile (B52724) and water. A gradient system, where the proportion of the organic solvent is gradually increased, is common. In one reported isolation, a fraction was purified on a C-18 column using an isocratic system of 60% aqueous methanol to obtain pure this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique primarily used in the final stages of purification and for assessing the purity of the isolated this compound. epa.gov Preparative and semi-preparative HPLC can be used to isolate the compound in high purity from complex mixtures.

Analytical HPLC, often using a reversed-phase C-18 column with a methanol-water mobile phase, is employed to confirm the identity and purity of the final product by comparing its retention time with that of a known standard. epa.govnih.gov The purity is typically determined by analyzing the peak area in the chromatogram.

TechniqueStationary PhaseMobile Phase SystemPurposeReference
Column ChromatographySilica GelDichloromethane-Methanol (90:10, v/v)Purification epa.gov
Column ChromatographySilica GelChloroform-Methanol (Gradient)Fractionation mdpi.com
Column ChromatographyReversed-Phase C-18Methanol-Water (60% MeOH, Isocratic)Purification mdpi.com
MPLCReversed-Phase C-18Methanol-Water (35:65, v/v)Initial Fractionation epa.gov
HPLCReversed-Phase C-18Methanol-Water (Gradient)Purity Analysis nih.gov

Activity-Guided Fractionation Strategies

Activity-guided fractionation is a powerful strategy employed to target and isolate specific bioactive compounds from a crude extract. This approach involves systematically testing the biological activity of fractions obtained at each stage of the separation process. The active fractions are then selected for further purification, streamlining the search for the compound responsible for the observed bioactivity.

This strategy has been instrumental in the isolation of this compound. In one study, activity-guided fractionation of an extract from Aloe arborescens led to the identification of Elgonica dimers A and B as potent inhibitors of alcohol metabolism enzymes, specifically cytosolic alcohol dehydrogenase and aldehyde dehydrogenase. umk.edu.myresearchgate.net Similarly, a tyrosinase inhibitory assay was used to guide the fractionation of an Aloe vera extract, which resulted in the successful isolation of this compound as one of the active components. mdpi.com This approach not only facilitates the efficient isolation of the target compound but also directly links it to a specific biological function.

Structural Elucidation Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Elgonica dimer A, providing profound insights into its carbon-hydrogen framework. researchgate.netnih.govresearchgate.net

One-Dimensional NMR (¹H, ¹³C, DEPT-¹³C Experiments)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT-13C), have been instrumental in identifying the fundamental building blocks of this compound. researchgate.netresearchgate.net These techniques have confirmed the presence of both an anthrone (B1665570) and an anthraquinone (B42736) moiety within the molecule. oup.com

Detailed analysis of the ¹H and ¹³C NMR spectra has allowed for the assignment of specific chemical shifts to the various protons and carbons in the molecule. For instance, in a study using methanol-d4 (B120146) as the solvent, characteristic signals corresponding to the aromatic protons and carbons of both the anthrone and anthraquinone units were observed. oup.com The DEPT-13C experiments have further aided in distinguishing between CH, CH₂, and CH₃ groups, providing a more complete picture of the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δH (ppm) δC (ppm)
2 6.80 (brs) 120.51
4 6.97 (brs) 116.97
5 6.90 (d, J=8.0 Hz) 119.19
6 7.39 (t, J=8.0 Hz) 137.18
7 6.69 (d, J=8.0 Hz) 124.22
9 - 195.3
10 - 181.02
1' 3.30 (d, J=9.5 Hz) 85.8
1 - 161.23
3 - 153.62
8 - 161.54
11 4.60 (s) 115.53
12 - 133.01
13 - 114.08
14 - 132.77
15 - 61.99

Note: Data compiled from various sources and may show slight variations depending on the solvent and experimental conditions. nih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

To establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments has been employed. researchgate.netresearchgate.net These include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, helping to trace out the spin systems within the glucose unit and the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC has been crucial in establishing the linkage between the anthrone and anthraquinone units and the attachment of the glucose moiety. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule, including the configuration at the C-10 chiral center that distinguishes this compound from its isomer, Elgonica dimer B. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

High-resolution mass spectrometry, particularly using electrospray ionization (HRESIMS), has been used to determine the precise molecular formula of this compound. researchgate.netnih.gov This technique provides a highly accurate mass measurement, which in the case of this compound, corresponds to the molecular formula C₃₆H₃₀O₁₄. oup.comchemfaces.com The observed mass-to-charge ratio ([M-H]⁻) of approximately 685.1510 is consistent with this formula. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule and is characteristic of the chromophores present. researchgate.netoup.com The UV-Vis spectrum of this compound, typically recorded in methanol (B129727), exhibits absorption maxima at approximately 226, 262, 293, and 376 nm. oup.com These absorptions are characteristic of the anthraquinone and anthrone chromophores within the dimeric structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. researchgate.net The IR spectrum shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of both the quinone and anthrone systems, and aromatic C=C stretching vibrations, further confirming the structural features elucidated by NMR and MS.

Electronic Circular Dichroism (ECD) Spectroscopy

Experimental Determination of Absolute Configuration

The absolute configuration of this compound was established through spectroscopic and chiroptical methods. researchgate.net this compound and its diastereomer, Elgonica dimer B, are novel dimeric compounds first isolated from the leaf exudate of Aloe elgonica. researchgate.net These compounds are composed of an anthrone emodin-10-C-β-glucopyranoside unit linked to an aloe-emodin (B1665711) anthraquinone moiety from C-10 to C-7'. researchgate.net The two dimers are reported to differ in their configuration at the C-10 chiral center. researchgate.net

The experimental ECD spectrum of a chiral molecule provides a unique fingerprint based on its three-dimensional structure. The signs and magnitudes of the Cotton effects (CEs) in the spectrum are directly related to the spatial arrangement of the chromophores within the molecule. In the case of this compound, the complex interplay between the anthrone and anthraquinone chromophores gives rise to a characteristic ECD spectrum.

While the original 1990 publication by Conner et al. and subsequent studies established the structure, the specific experimental ECD spectral data (e.g., Cotton effect values) are not detailed in readily available literature. However, the determination of the absolute configuration for this class of compounds relies on comparing the experimental ECD spectrum with that of known compounds or with theoretical calculations. researchgate.netjst.go.jp For similar anthrone-anthraquinone dimers, the absolute configurations have been successfully determined by comparing their experimental ECD spectra, often in conjunction with Nuclear Overhauser Effect (NOE) data. researchgate.netjst.go.jp This comparative approach allows for the assignment of the stereochemistry at key chiral centers, such as the C-10 position that differentiates this compound from Elgonica dimer B. researchgate.net

Theoretical ECD Spectroscopy for Configurational Assignments

To achieve an unambiguous assignment of the absolute configuration of complex natural products, experimental ECD data is frequently supported by theoretical calculations. dntb.gov.uabiorxiv.org Time-dependent density functional theory (TDDFT) has become a powerful and routine method for calculating the theoretical ECD spectra of possible stereoisomers of a molecule. dntb.gov.uabiorxiv.org

The process involves first generating low-energy conformers for each possible isomer of the molecule. Then, the ECD spectrum for each of these conformers is calculated using quantum mechanics. The individual spectra are then averaged based on the Boltzmann population of each conformer to produce a final theoretical spectrum for each isomer. biorxiv.org

The calculated spectrum that best matches the experimental ECD spectrum allows for the confident assignment of the molecule's true absolute configuration. dntb.gov.ua This methodology has been successfully applied to define the absolute and axial configurations of numerous complex anthranoid dimers. jst.go.jpbiorxiv.org For instance, the absolute configurations of related alterporriol-type dimers were definitively established by comparing their experimental ECD spectra with the results of TDDFT calculations. biorxiv.org This combined experimental and theoretical approach provides a robust and reliable tool for the stereochemical elucidation of intricate molecules like this compound.

Biosynthetic Pathways and Degradation Mechanisms

Proposed Precursors and Enzymatic Transformations

Elgonica dimer A is not typically synthesized through a dedicated enzymatic pathway within organisms. Instead, it is recognized as a dimeric compound that arises from other anthrone (B1665570) derivatives. researchgate.net It is composed of an emodin-10-C-β-glucopyranoside (anthrone) linked to an aloe-emodin (B1665711) (anthraquinone) molecule at the C-7 position of the aloe-emodin. researchgate.net The two known forms, Elgonica-dimers A and B, are diastereoisomers, likely differing in their configuration at the C-10 position. researchgate.net

While direct enzymatic synthesis is not well-documented, the formation of dimeric natural products in other contexts often involves enzymes like cytochrome P450s, laccases, or specific intermolecular cyclases that can catalyze dimerization reactions. rsc.org However, in the case of this compound, its origin is more clearly established as a product of the degradation of other compounds. oup.comoup.com

Degradation Product Formation from Related Anthracenes

The primary pathway for the formation of this compound is through the degradation of the anthraquinone-C-glycoside, Aloin (B1665253) A. oup.comoup.com This process is significantly influenced by various environmental factors.

Studies have demonstrated that under specific conditions, Aloin A degrades to form several products, including Elgonica dimers A and B. oup.comoup.com Along with Elgonica dimers, other degradation products of Aloin A can include 10-hydroxyaloins A and B, and aloe-emodin. oup.comoup.com The formation of this compound as a major degradation product has been observed in solutions of Aloin A over time. nih.gov

The degradation of Aloin A and the subsequent formation of this compound are highly dependent on environmental conditions, particularly temperature and pH. oup.comoup.com

Temperature: Lower temperatures favor the formation of Elgonica dimers A and B from Aloin A. Research indicates that at 4°C, Elgonica-dimers A and B are the primary degradation products of Aloin A. oup.commdpi.com In contrast, at higher temperatures (30°C, 50°C, and 70°C), the formation of 10-hydroxyaloins A and B is more prominent. oup.comoup.com The stability of Aloin A decreases significantly with increasing temperature; for instance, more than 90% of Aloin A degrades within 12 hours at 50°C and within 6 hours at 70°C. oup.comoup.com

pH: Acidic conditions are conducive to the formation of this compound from Aloin A. oup.comoup.com Specifically, at a pH of 5.0 or below, Elgonica-dimers A and B, along with aloe-emodin, are characterized as major degradation products. oup.comnih.gov Aloin A demonstrates greater stability at very acidic pH levels, with 94% remaining at pH 2.0 after 14 days. oup.comoup.com However, as the pH becomes less acidic and more neutral or basic, the degradation pattern shifts. At neutral to basic pH (7.0 and 8.0), the formation of 10-hydroxyaloins is favored over Elgonica dimers. oup.comoup.com The degradation of Aloin A is significantly accelerated at higher pH levels, with less than 2% remaining after 12 hours at pH 8.0. oup.comoup.com

The table below summarizes the influence of temperature and pH on the degradation of Aloin A and the formation of its major products.

The degradation of other related anthracene (B1667546) compounds is also influenced by environmental factors. For instance, the biodegradation of anthracene by microorganisms is optimal at a moderate temperature of around 30°C and in slightly alkaline conditions. One study on the fungus Armillaria sp. F022 found that it degraded anthracene most effectively in acidic conditions, with the maximum rate at approximately pH 3.

Compound Names

The following table lists the chemical compounds mentioned in this article.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reactivity and Properties

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and reactivity of molecules like Elgonica dimer A. These methods are particularly useful for understanding antioxidant mechanisms, which are often central to the therapeutic properties of phenolic compounds.

Thermodynamic Parameter Evaluation (e.g., Bond Dissociation Energies, Ionization Energies, Proton Affinities)

The antioxidant potential of a compound can be predicted by evaluating several key thermodynamic parameters. These calculations help determine the most likely mechanism through which a molecule can neutralize free radicals, such as via hydrogen atom transfer (HAT), single-electron transfer (SET), or sequential proton-loss electron-transfer (SPLET).

Key thermodynamic descriptors include:

Bond Dissociation Energy (BDE): This parameter is associated with the HAT mechanism and represents the energy required to break a specific bond (e.g., an O-H bond) homolytically. A lower BDE value for a hydrogen-donating group indicates a higher propensity to scavenge radicals via the HAT pathway.

Ionization Energy (IE): Relevant to the SET mechanism, IE is the energy needed to remove an electron from the molecule. A lower IE suggests the molecule can more readily donate an electron to a radical.

Proton Affinity (PA): This value is related to the SPLET mechanism and describes the energy released when a compound accepts a proton. It reflects the ease of deprotonation, the first step in the SPLET pathway.

For the anthraquinone (B42736) class of compounds, these parameters are typically calculated to predict their radical scavenging capabilities acs.org.

Table 1: Key Thermodynamic Parameters in Reactivity Studies

Parameter Abbreviation Description Relevance to Antioxidant Activity
Bond Dissociation Energy BDE The enthalpy change associated with the homolytic cleavage of a bond. A lower BDE for an X-H bond indicates a greater ease of donating a hydrogen atom to a free radical (HAT mechanism).
Ionization Energy IE The minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower IE facilitates the donation of an electron to neutralize a radical (SET mechanism).

| Proton Affinity | PA | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A lower PA value indicates a more acidic proton, favoring the initial deprotonation step in the SPLET mechanism. |

Kinetic Calculations of Radical Scavenging Reactions

While thermodynamic parameters indicate if a reaction is favorable, kinetic calculations determine how fast the reaction occurs. For antioxidant studies, computational models can be used to calculate the rate constants (k) and activation energies (ΔG‡) for reactions between the antioxidant and specific free radicals (e.g., hydroperoxide, HOO•). This allows for a more complete assessment of scavenging efficiency. Studies on natural anthraquinones have shown that while some pathways may be thermodynamically favored, the kinetic barriers can render them slow, suggesting poor activity in certain environments acs.org. Conversely, other radical scavenging reactions, such as against the superoxide (B77818) anion (O₂•⁻), can be extremely fast, with rate constants reaching as high as 10⁸ M⁻¹s⁻¹ in aqueous solutions acs.org.

Density Functional Theory (DFT) Applications (e.g., M06-2X/3-21G, M06-2X/6-311++G(d,p))

Density Functional Theory (DFT) is a widely used computational method for these types of investigations due to its balance of accuracy and computational cost. For studying the reactivity of organic radicals and antioxidant mechanisms of anthraquinones, the M06-2X functional has been shown to provide excellent performance acs.org.

The methodology often involves a two-step process to optimize efficiency and accuracy:

Initial geometry optimizations and preliminary calculations of parameters like BDE and PA are performed using a smaller, less computationally demanding basis set, such as M06-2X/3-21G acs.org.

The lowest energy values obtained are then re-calculated with a larger, more accurate basis set, such as M06-2X/6-311++G(d,p) , to yield more reliable and precise results acs.org. This approach ensures that the final thermodynamic and kinetic data are robust.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a large biological molecule (receptor), typically a protein or enzyme. These simulations provide insights into potential biological targets and the molecular basis of a compound's activity.

Interaction with Biological Targets (e.g., Soluble Epoxide Hydrolase, Aldehyde Dehydrogenase, Tumor Necrosis Factor-alpha)

In silico studies have explored the interaction of this compound with several important biological targets.

Soluble Epoxide Hydrolase (sEH): this compound, isolated from Aloe, has been identified as an inhibitor of soluble epoxide hydrolase nih.gov. This enzyme is a therapeutic target for cardiovascular and inflammatory diseases. Molecular docking studies on related anthraquinones from the same research suggest that these compounds can bind to the sEH active site, with interactions potentially stabilized by hydrogen bonds to key amino acid residues like Tyr343 and Pro361 nih.gov.

Aldehyde Dehydrogenase (ALDH): this compound has been characterized as a potent in vitro inhibitor of cytosolic aldehyde dehydrogenase activities.

Tumor Necrosis Factor-alpha (TNF-α): As part of a large-scale computational screening, this compound was evaluated as one of 74 phytochemicals from Aloe vera for its binding affinity to TNF-α, a key cytokine involved in systemic inflammation researchgate.netresearchgate.net. The study used molecular docking to predict the interactions between the compounds and the protein target researchgate.netresearchgate.net. Although this compound was not identified as one of the top-ranking inhibitors in this specific screening, its inclusion confirms its evaluation as a potential modulator of this inflammatory pathway researchgate.net.

Table 2: Summary of this compound Interactions with Biological Targets

Biological Target Role of Target Finding Computational Method
Soluble Epoxide Hydrolase (sEH) Enzyme involved in inflammation and cardiovascular regulation. Identified as an inhibitor of sEH. Molecular Docking (Inferred from studies on related compounds) nih.gov
Aldehyde Dehydrogenase (ALDH) Enzyme family involved in metabolism. Characterized as a potent in vitro inhibitor. Not specified in search results.

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine. | Included in a screening of 74 compounds for binding affinity. | Molecular Docking researchgate.netresearchgate.net |

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Activities

Elgonica dimer A has been identified as a potent inhibitor of multiple enzyme systems, showcasing its potential as a modulator of critical biological processes.

Alcohol Dehydrogenase (ADH) Inhibition

Research has highlighted the potent inhibitory effects of this compound on alcohol-metabolizing enzymes. acs.orgacs.org

Studies have shown that this compound exhibits exceptionally high inhibitory potency against cytosolic alcohol dehydrogenase (c-ADH). acs.orgacs.org In one study, this compound demonstrated an IC₅₀ value of 0.055 μM, indicating a significantly stronger inhibition compared to the positive control, pyrazole. acs.orgacs.org This potent inhibition of c-ADH suggests a primary role for this compound in modulating alcohol metabolism. acs.orgacs.org

This compound is a potent inhibitor of the aldehyde dehydrogenase (ALDH) enzyme. researchgate.netresearchgate.net This inhibition extends to both cytosolic (c-ALDH) and mitochondrial (m-ALDH) forms of the enzyme. acs.orgacs.org The catalytic process of ALDH involves several steps within the active site, including the activation of a catalytic thiol group, a nucleophilic attack on the aldehyde, and the formation of a thiohemiacetal intermediate. researchgate.net The inhibition by this compound likely interferes with this complex mechanism. ALDH enzymes typically form dimers or tetramers, a process crucial for their function, which involves interactions between the catalytic and NAD(P)⁺-binding domains of different subunits. researchgate.netresearchgate.netresearchgate.net

The table below summarizes the inhibitory activity of this compound on different ALDH isoenzymes.

EnzymeIC₅₀ (μM)Source
Cytosolic Aldehyde Dehydrogenase (c-ALDH)Potent inhibitor acs.orgacs.org
Mitochondrial Aldehyde Dehydrogenase (m-ALDH)Potent inhibitor acs.orgacs.org

Data derived from in vitro studies.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for cellular detoxification by metabolizing both endogenous and exogenous aldehydes. frontiersin.orgmdpi.com These aldehydes, if allowed to accumulate, can be highly reactive and toxic. mdpi.com ALDHs catalyze the NAD(P)⁺-dependent oxidation of these aldehydes into their corresponding carboxylic acids, which are less harmful. researchgate.netfrontiersin.orgmdpi.com This detoxification role is a key defense mechanism against cellular damage. mdpi.com

Beyond detoxification, ALDHs are involved in various regulatory and biosynthetic pathways. frontiersin.org They play a significant role in the metabolism of biogenic amines, amino acids, vitamins, and lipids. mdpi.com For instance, certain ALDH isoforms are essential for the synthesis of retinoic acid, a critical signaling molecule in cellular differentiation and development. mdpi.comnih.gov The broad involvement of ALDHs in cellular functions underscores the potential impact of inhibitors like this compound. researchgate.netresearchgate.netfrontiersin.org

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has also been identified as an inhibitor of soluble epoxide hydrolase (sEH). nih.govtandfonline.com sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with various physiological roles, including anti-inflammatory and vasodilatory effects. opnme.com By inhibiting sEH, compounds can increase the levels of beneficial EETs. nih.gov

The inhibition of sEH by various compounds often involves specific molecular interactions within the enzyme's catalytic pocket. nih.gov For many inhibitors, a central urea (B33335) group forms strong hydrogen bonds with key amino acid residues, such as Tyr381 and Tyr465, in the active site. nih.gov While the precise binding mode of this compound to sEH has not been fully elucidated in the provided search results, molecular docking studies of similar anthraquinone (B42736) compounds suggest potential hydrogen bond interactions with residues like Tyr343 and Pro361. nih.gov The mammalian sEH exists as a dimer of two identical monomers, and this dimeric structure is essential for its catalytic activity. medchemexpress.comnih.gov

Phosphodiesterase 4D (PDE4D) Inhibition

Phosphodiesterase 4D (PDE4D) is an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Its inhibition is a therapeutic strategy for a range of conditions, including neurodegenerative diseases. mdpi.com While various compounds from Aloe species have been investigated for their inhibitory effects on PDE4D, specific inhibitory activity by this compound on PDE4D has not been detailed in the reviewed literature. researchgate.netphcog.com Studies have shown that other compounds isolated from Aloe, such as aloinoside B and C, are known inhibitors of PDE4D. tandfonline.com

Indoleamine 2,3-Dioxygenase (IDO) Activity Modulation

Indoleamine 2,3-dioxygenase (IDO) is a rate-limiting enzyme in the catabolism of tryptophan along the kynurenine (B1673888) pathway. phcog.comnih.gov By depleting tryptophan, IDO can suppress immune functions, and its inhibition is a target in cancer and immunotherapy research. researchgate.netphcog.com

Research into the chemical constituents of Aloe has identified several compounds with IDO inhibitory activity. In a study examining 18 compounds from aqueous Aloe exudates, a series of anthraquinone derivatives demonstrated notable inhibition. phcog.com While this compound has been isolated in studies investigating the IDO inhibitory effects of Aloe components, specific IC₅₀ values for its direct activity against IDO are not explicitly provided in the available research. researchgate.netphcog.com One study noted that a series of anthraquinone derivatives (compounds 1-7) had IC₅₀ values ranging from 39.41 to 53.93 µM. phcog.com

Antioxidant Mechanisms

This compound exhibits notable antioxidant properties, which are attributed to its ability to scavenge free radicals and participate in reduction reactions. These mechanisms are crucial in mitigating oxidative stress.

Peroxyl Radical-Scavenging Capacity

Peroxyl radicals are key players in lipid peroxidation within biological systems. mdpi.com The capacity of an antioxidant to neutralize these radicals is a significant measure of its protective potential. Assays like the Oxygen Radical Absorbance Capacity (ORAC) test measure the ability of a compound to halt the radical chain reaction initiated by peroxyl radicals. mdpi.comnih.gov Research has indicated that this compound demonstrates good antioxidant activity in peroxyl radical-scavenging assays at a concentration of 10.0 μM. acs.org This activity involves the antioxidant neutralizing peroxyl radicals, often through hydrogen atom donation, which slows the degradation of a fluorescent probe used in the assay. nih.gov

Reducing Capacity Assays

Reducing capacity assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, evaluate the ability of a compound to donate an electron and reduce an oxidant, in this case, reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov This electron-donating capability is a key aspect of antioxidant activity. Studies have confirmed that this compound possesses good antioxidant activity as measured by reducing capacity assays. acs.org Extracts from Aloe vacillans, which contain this compound, have shown significant free radical scavenging and reducing power in FRAP assays. researchgate.netnih.gov

Theoretical Perspectives on Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The radical scavenging activity of phenolic compounds like this compound is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and stopping the oxidative chain reaction. nih.govnih.gov The thermodynamic viability of this pathway is often assessed by the bond dissociation enthalpy (BDE) of the H-donating group. nih.gov

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. This is often followed by a proton transfer (SET-PT) or preceded by a proton loss (Sequential Proton-Loss Electron-Transfer or SPLET), particularly in polar solvents. nih.govnih.gov

Theoretical studies on natural anthraquinones, the class to which this compound belongs, suggest that the favored mechanism depends on the specific radical and the environment. For scavenging the hydroperoxyl radical (HOO•), the Formal Hydrogen Transfer (FHT) pathway is often favored. acs.org In polar media, the SPLET mechanism becomes more significant for scavenging radicals like the superoxide (B77818) anion (O₂•⁻). acs.org Density functional theory (DFT) calculations help predict the reactivity and preferred mechanistic pathways for different antioxidant compounds. nih.gov

Modulation of Inflammatory Pathways

This compound has been implicated in the modulation of inflammatory pathways, a key aspect of the therapeutic properties attributed to Aloe species. ijpsonline.commdpi.com The anti-inflammatory effects of Aloe phytochemicals are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. escholarship.orgijpsonline.com

In silico studies using molecular docking have investigated the potential of various Aloe phytochemicals, including this compound, to inhibit key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). ijpsonline.comijpsonline.com Furthermore, research has identified constituents from Aloe as inhibitors of soluble epoxide hydrolase (sEH), an enzyme whose inhibition can lead to anti-inflammatory effects by stabilizing epoxyeicosatrienoic acids (EETs). escholarship.org This stabilization can in turn inhibit the NF-κB inflammatory pathway. escholarship.org this compound is among the anthraquinone derivatives from Aloe identified in these studies. escholarship.org Another study suggests that the elgonica dimer is a potent inhibitor of the aldehyde dehydrogenase (ALDH) enzyme, which is involved in detoxification and antioxidant functions that can influence cellular regulatory mechanisms. researchgate.net

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Histamine)

The anti-inflammatory properties of plant-derived compounds often stem from their ability to modulate the body's immune response, which includes the inhibition of pro-inflammatory mediators. Bioactive compounds found in Aloe vera, the plant from which this compound can be isolated, have been noted for their inhibitory effects on the release of such mediators, including cytokines and histamine. ijpsonline.com

Interactions with Inflammatory Proteins (e.g., Tumor Necrosis Factor-alpha, Cyclooxygenase Pathway)

Further investigation into the anti-inflammatory mechanisms of this compound involves its interaction with key proteins in inflammatory cascades.

Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a critical inflammatory cytokine involved in initiating and perpetuating inflammatory responses. ijpsonline.comijpsonline.com Computational studies have been conducted to explore the potential of phytochemicals from Aloe vera to act as inhibitors of TNF-α. ijpsonline.com In a molecular docking analysis screening 74 chemical constituents of Aloe vera, this compound was identified as one of the compounds assessed for its potential interaction with the TNF-α protein. ijpsonline.comresearchgate.net This in silico screening provides a basis for understanding the anti-inflammatory potential of individual compounds derived from Aloe.

Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) pathway is fundamental to the inflammatory process, leading to the production of prostanoids. poliklinika-harni.hr The anti-inflammatory effect of Aloe vera is hypothesized to be partly due to the inhibition of cyclooxygenase. researchgate.net Specifically, glycoproteins present in A. vera extracts have been shown to inhibit COX-2 activity. researchgate.net While direct evidence of this compound inhibiting the COX pathway is not extensively documented, its presence in Aloe extracts known to affect this pathway is noteworthy.

Additionally, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). ucanr.eduescholarship.orgnih.gov The inhibition of sEH is considered a therapeutic strategy for managing inflammation, as it prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). ucanr.eduescholarship.org This inhibition of sEH by this compound represents a distinct and significant mechanism for its anti-inflammatory effects.

Effects on Hypotension (mechanisms only, if available)

This compound has been demonstrated to possess hypotensive properties. thieme-connect.comthieme-connect.com In studies conducted on rats, intravenous administration of this compound resulted in a measurable decrease in mean arterial blood pressure.

Table 1: Hypotensive Effect of this compound

Compound Dose Effect on Mean Arterial Blood Pressure (MABP) Species Reference

Initial investigations into the hypotensive effects of chemical constituents from Aloe barbadensis (syn. A. vera) noted the activity of this compound but stated that its precise mode of action could not be determined at the time due to a lack of available material for further testing. thieme-connect.com

However, more recent research provides insight into a plausible mechanism. The compound's ability to inhibit soluble epoxide hydrolase (sEH) is highly relevant to its effects on blood pressure. nih.gov The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory properties and contribute to lowering blood pressure. escholarship.org Studies have shown that sEH inhibitors can normalize blood pressure in models of lipopolysaccharide (LPS)-induced hypotension. nih.gov Therefore, the hypotensive effect of this compound is likely mediated, at least in part, through its inhibition of soluble epoxide hydrolase.

Analogues and Derivatives

Naturally Occurring Analogues with Structural Similarities

The most prominent naturally occurring analogue of Elgonica dimer A is its diastereomer, Elgonica dimer B .

Table 3: Naturally Occurring Analogue of this compound

Compound NameMolecular FormulaStructural DifferenceNatural Source(s)
Elgonica dimer BC₃₆H₃₀O₁₄Diastereomer, differs in configuration at C-10Aloe elgonica, Aloe arborescens

Data compiled from phytochemical studies. oup.comresearchgate.net

Other compounds found in Aloe species share structural motifs with the monomeric units of this compound. These include:

Aloin (B1665253) A and B : Diastereomeric C-glycosides of aloe-emodin (B1665711) anthrone (B1665570). This compound can be a degradation product of aloin A. oup.com

Aloe-emodin : An anthraquinone (B42736) that constitutes one of the monomeric units of this compound. oup.com

10-Hydroxyaloins A and B : Hydroxylated derivatives of aloin that are also found as degradation products. oup.com

Synthetic Modifications and Structure-Activity Relationship Studies (if applicable)

Currently, there are no specific reports in the literature detailing the synthetic modification of this compound for the purpose of structure-activity relationship (SAR) studies. However, broader SAR studies on anthraquinone and dimeric anthraquinone compounds provide some insights. For instance, the type and position of substituents on the anthraquinone core are known to be crucial for biological activity. frontiersin.orgrsc.orgresearchgate.net The presence and position of hydroxyl groups, for example, can significantly impact the inhibitory activity of anthraquinones against various enzymes and their antimicrobial properties. frontiersin.orgnih.gov The dimerization of anthraquinone monomers itself is a key structural feature that can dramatically alter biological potency. pnas.org Future research involving the synthesis of this compound derivatives could elucidate which structural features are most critical for its potent enzyme inhibitory activities.

Q & A

Q. What are the established synthetic pathways for Elgonica dimer A, and how do reaction conditions influence yield?

Methodological Answer: this compound synthesis typically involves [describe general method, e.g., catalytic cross-coupling or biomimetic dimerization]. Optimize yield by systematically varying parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Validate purity via HPLC-MS and NMR (¹H/¹³C) . For reproducibility, document reaction kinetics (e.g., time-resolved spectroscopy) and compare with published protocols in peer-reviewed journals.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer: Combine UV-Vis spectroscopy (to monitor electronic transitions) with circular dichroism (CD) for chiral stability analysis. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Cross-reference findings with computational models (DFT for molecular geometry) to resolve ambiguities .

Q. How can researchers identify biologically relevant targets of this compound using in silico screening?

Methodological Answer: Employ molecular docking tools (AutoDock Vina, Schrödinger) with protein databases (PDB, AlphaFold). Validate predictions via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Prioritize targets with high docking scores and experimental concordance .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Conduct meta-analysis of existing datasets using PRISMA guidelines. Control for variables: cell passage number, culture media composition, and assay sensitivity (e.g., ATP-based vs. resazurin assays). Apply statistical frameworks (ANOVA with post-hoc Tukey tests) to identify outliers. Replicate studies in standardized conditions (ISO 17025) .

Q. What mechanistic models explain this compound’s dual role as both an antioxidant and pro-oxidant in vitro?

Methodological Answer: Develop a redox cycling assay (e.g., cytochrome c reduction) under controlled O₂ tension. Use electron paramagnetic resonance (EPR) to detect radical intermediates. Correlate findings with transcriptomic data (RNA-seq) to identify Nrf2/NF-κB pathway modulation. Validate via CRISPR knockouts of key redox regulators .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: Apply fragment-based drug design (FBDD) to generate analogs with systematic substitutions (e.g., halogenation, methyl groups). Assess bioactivity in orthogonal assays (e.g., enzymatic inhibition + cellular cytotoxicity). Use multivariate analysis (PCA or PLS regression) to map chemical features to activity .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer: Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess and particle size. Use process analytical technology (PAT) for real-time monitoring. Validate consistency via accelerated stability studies (ICH guidelines) and interlaboratory round-robin testing .

Methodological Best Practices

  • Literature Review : Use Semantic Scholar’s AI-driven “Ask this paper” feature to extract methodological details from primary sources .
  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Peer Validation : Share raw datasets and code repositories (e.g., Zenodo, GitHub) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.